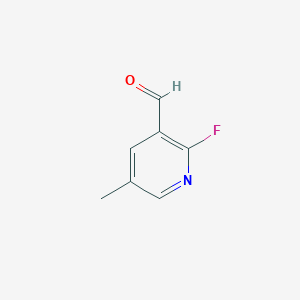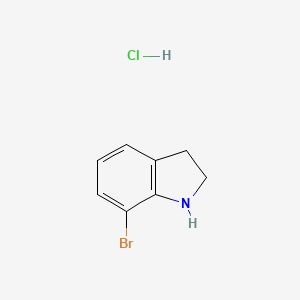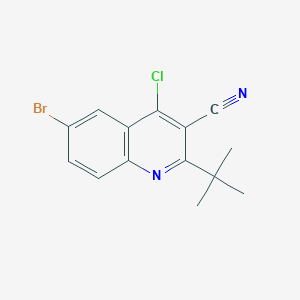
6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile
Vue d'ensemble
Description
Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile are not found in the available resources, similar compounds have been used in various chemical reactions. For instance, tert-Butyl bromide is used to introduce tert-butyl groups .Applications De Recherche Scientifique
Optoelectronic and Charge Transport Properties
Research has explored the properties of various hydroquinoline derivatives, including those similar to 6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile. These compounds exhibit significant potential in optoelectronics and charge transport due to their structural and electronic characteristics. Studies indicate efficient multifunctionality, particularly in terms of optical absorption and charge transport tendencies (Irfan et al., 2020).
Synthesis and Transformation
The synthesis and transformation of chloroquinoline-3-carbonitrile derivatives, akin to the compound , have been extensively studied. These processes are crucial in the production of biologically active compounds, highlighting their versatility in chemical synthesis (Mekheimer et al., 2019).
Role in Intermediate Synthesis
Compounds similar to 6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile are important intermediates in synthesizing a variety of chemical structures. For example, they have been used in the development of PI3K/mTOR inhibitors, demonstrating their critical role in pharmaceutical research (Lei et al., 2015).
Molecular Structure Analysis
The molecular structure of derivatives, including the tert-butyl and chloroquinoline components, has been determined through methods like single-crystal X-ray diffraction. Such analyses are essential for understanding the compound's physical and chemical properties (Tkachev et al., 2016).
Intramolecular Charge-Transfer Dynamics
The intramolecular charge-transfer (ICT) dynamics of compounds structurally similar to 6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile have been examined, providing insights into their electronic behavior. These findings are relevant for applications in materials science and molecular electronics (Park et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2/c1-14(2,3)13-10(7-17)12(16)9-6-8(15)4-5-11(9)18-13/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUOXYLKMNBCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=C(C=C2)Br)C(=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




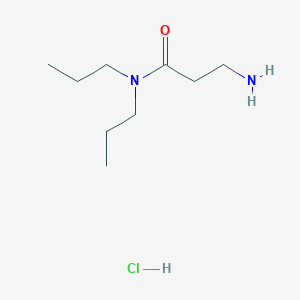
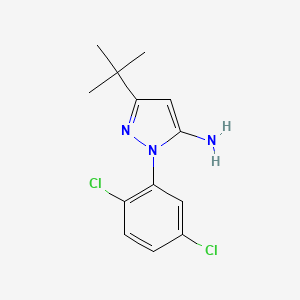
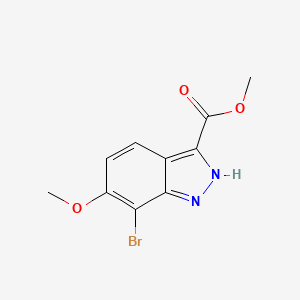
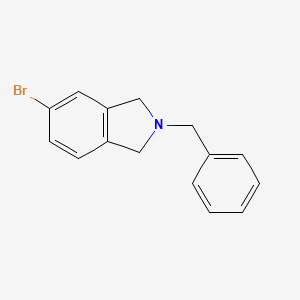


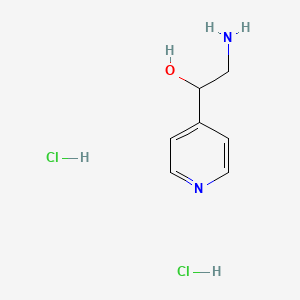
![5-(tert-Butyl)benzo[d]thiazol-2-amine](/img/structure/B1372908.png)

![2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B1372913.png)
